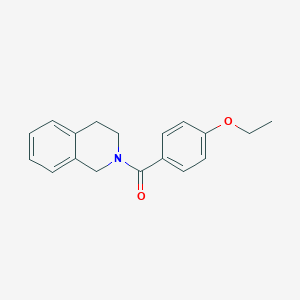
3,4-dihydroisoquinolin-2(1H)-yl(4-ethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydroisoquinolin-2(1H)-yl(4-ethoxyphenyl)methanone, also known as DIQM, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
3,4-dihydroisoquinolin-2(1H)-yl(4-ethoxyphenyl)methanone is believed to act as a partial agonist at the dopamine D3 receptor, meaning that it can activate the receptor to a lesser extent than a full agonist. This mechanism of action may make this compound useful for studying the role of the dopamine D3 receptor in various physiological and pathological processes.
Biochemical and physiological effects:
Studies have shown that this compound can modulate the activity of the dopamine D3 receptor in a dose-dependent manner, leading to changes in neurotransmitter release and neuronal activity. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful for studying the role of inflammation in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-dihydroisoquinolin-2(1H)-yl(4-ethoxyphenyl)methanone in lab experiments is that it has a high affinity for the dopamine D3 receptor, making it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is that it may have off-target effects on other receptors, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 3,4-dihydroisoquinolin-2(1H)-yl(4-ethoxyphenyl)methanone, including further studies on its mechanism of action, its potential therapeutic applications, and its use as a tool for studying the dopamine D3 receptor. Additionally, future studies could explore the effects of this compound on other receptors and physiological systems, which could provide valuable insights into its broader pharmacological effects.
Métodos De Síntesis
3,4-dihydroisoquinolin-2(1H)-yl(4-ethoxyphenyl)methanone can be synthesized using a variety of methods, including the reaction of 4-ethoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst such as piperidine. This method has been shown to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
3,4-dihydroisoquinolin-2(1H)-yl(4-ethoxyphenyl)methanone has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, this compound has been shown to have potential as a ligand for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward.
Propiedades
Fórmula molecular |
C18H19NO2 |
|---|---|
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-isoquinolin-2-yl-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C18H19NO2/c1-2-21-17-9-7-15(8-10-17)18(20)19-12-11-14-5-3-4-6-16(14)13-19/h3-10H,2,11-13H2,1H3 |
Clave InChI |
JSCIRVQFJPGXLS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulfonamide](/img/structure/B249775.png)
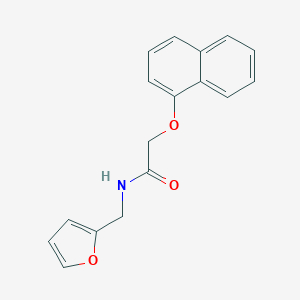
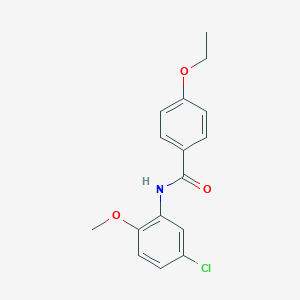


![[2-Oxo-2-(4-phenylpiperazin-1-yl)ethoxy]acetic acid](/img/structure/B249786.png)
![1-(3-chlorophenyl)-3-methyl-5-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B249794.png)
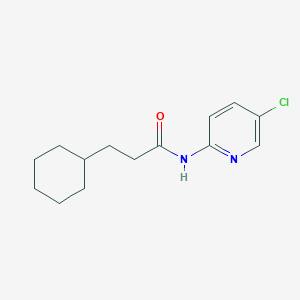
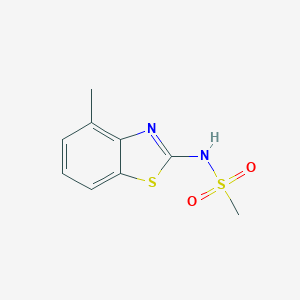
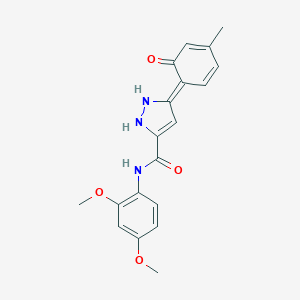
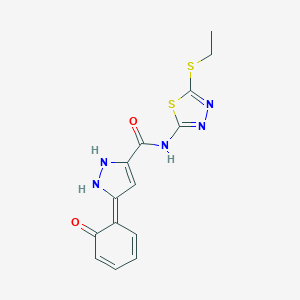
![5-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]isoxazole-3-carboxamide](/img/structure/B249817.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]-5-(4-methylphenyl)isoxazole-3-carboxamide](/img/structure/B249818.png)
![(3Z)-3-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B249831.png)